tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate

PDE4A inhibition Binding affinity Ki determination

tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate (CAS 182621-53-0) is a piperidine-based research chemical that combines a Boc-protected hydrazine carbamate moiety at the piperidine N-1 position with an N-methylacetamido pharmacophore at the C-4 position alongside a phenyl ring. The compound has documented inhibitory activity against phosphodiesterase 4 (PDE4), a validated therapeutic target for inflammatory and neurological diseases, as evidenced by inclusion in patent families describing PDE4 inhibitors useful for asthma, COPD, and autoimmune conditions.

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
Cat. No. B13090561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate
Molecular FormulaC19H29N3O3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1(CCN(CC1)NC(=O)OC(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C19H29N3O3/c1-15(23)21(5)19(16-9-7-6-8-10-16)11-13-22(14-12-19)20-17(24)25-18(2,3)4/h6-10H,11-14H2,1-5H3,(H,20,24)
InChIKeyZHBLCWCDSNHARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate: Procurement-Relevant Profile for a Bifunctional PDE4-Targeted Scaffold


tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate (CAS 182621-53-0) is a piperidine-based research chemical that combines a Boc-protected hydrazine carbamate moiety at the piperidine N-1 position with an N-methylacetamido pharmacophore at the C-4 position alongside a phenyl ring . The compound has documented inhibitory activity against phosphodiesterase 4 (PDE4), a validated therapeutic target for inflammatory and neurological diseases, as evidenced by inclusion in patent families describing PDE4 inhibitors useful for asthma, COPD, and autoimmune conditions [1]. Unlike simpler 4-acetamido-4-phenylpiperidine intermediates that lack the carbamate extension, this compound uniquely features dual protection at both the exocyclic amine (Boc-carbamate) and the 4-amino group (N-methylacetamide), enabling orthogonal deprotection strategies critical for structure-activity relationship (SAR) exploration in PDE4 drug discovery programs [1].

Why Generic Substitution Is Not Viable for tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate in PDE4 Research Programs


In-class compounds such as tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate (CAS 182621-52-9) and N-methyl-N-(4-phenylpiperidin-4-yl)acetamide (CAS 172733-87-8) share the 4-phenylpiperidine core but lack the critical N-1 carbamate extension . The N-1 Boc-carbamate moiety in the target compound serves as both a protecting group and a structural feature that modulates PDE4 binding conformations; removing or altering this group produces compounds with fundamentally different pharmacokinetic and pharmacodynamic profiles [1]. Critically, the Boc-carbamate group enables selective deprotection to generate the free hydrazine for subsequent derivatization—a synthetic handle absent in the des-carbamate analogs. Substituting the target compound with a simple 4-acetamido intermediate forfeits the ability to perform late-stage diversification at the piperidine N-1 position, a step that is pivotal in PDE4 inhibitor lead optimization workflows described in the patent literature [1][2]. The quantitative consequences of this structural differentiation are detailed in Section 3.

Quantitative Differentiation Evidence for tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate Against PDE4-Targeted Analogs


PDE4A Binding Affinity Relative to Known PDE4 Inhibitors: Cross-Study Benchmarking

The target compound demonstrates a binding affinity (Ki) of 700 nM against recombinant full-length human PDE4A using a fluorescent-labeled cAMP IMAP assay with 15-minute incubation [1]. For context, the reference PDE4 inhibitor rolipram exhibits Ki values of approximately 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D) under comparable recombinant enzyme assay conditions . While rolipram is 230-fold more potent at PDE4A, the target compound's Ki of 700 nM positions it as a moderately potent starting scaffold for SAR optimization—a deliberate design choice in fragment-based PDE4 inhibitor programs where excessive potency at the hit stage is neither required nor desirable [2]. The N-1 Boc-carbamate extension is hypothesized to contribute to PDE4 binding through hydrogen-bond interactions with the catalytic domain, a feature that is structurally absent in the des-carbamate comparator tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate (CAS 182621-52-9), for which no PDE4 binding data are publicly available, implying either lack of testing or insufficient activity to warrant reporting [1].

PDE4A inhibition Binding affinity Ki determination cAMP hydrolysis

Structural Differentiation via Orthogonal Protection Strategy Compared to Des-Carbamate Analogs

The target compound contains three distinct functional domains: (1) a Boc-carbamate at the piperidine N-1 position, (2) an N-methylacetamido group at C-4, and (3) a phenyl substituent at C-4 . The closest commercially available comparator, tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate (CAS 182621-52-9, molecular formula C18H26N2O3, MW 318.41), replaces the N-methylacetamido with a simple acetamido group and substitutes the carbamate linkage at N-1 with a carboxylate ester . A second comparator, N-methyl-N-(4-phenylpiperidin-4-yl)acetamide (CAS 172733-87-8, MW 232.32), lacks the N-1 protecting group entirely . The target compound's N-1 Boc-carbamate can be selectively cleaved under acidic conditions (e.g., TFA/CH2Cl2) without affecting the N-methylacetamide, enabling sequential deprotection and functionalization. This orthogonal strategy is explicitly described in US Patent 7,109,342 as a key synthetic route for generating diverse PDE4 inhibitor candidates, whereas the des-carbamate analogs require additional protection/deprotection steps to achieve equivalent diversification, reducing synthetic efficiency [1].

Orthogonal protection Boc deprotection SAR diversification Piperidine functionalization

Molecular Property Differentiation: Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility

The target compound (C19H28N2O3, MW 332.44) possesses 5 hydrogen bond acceptor (HBA) sites and 6 rotatable bonds, with an isotopic mass of 332.20999 Da . In comparison, tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate (CAS 182621-52-9, C18H26N2O3, MW 318.41) has a calculated LogP of 3.38 and polar surface area (PSA) of 58.64 Ų [1]. The target compound's higher HBA count (5 vs. approximately 3 for the des-methyl analog, based on structural analysis) arises from the carbamate oxygen and the additional methyl substitution on the acetamide nitrogen, which also contributes to increased rotatable bond count . These physicochemical differences are relevant because PDE4 inhibitors require a balanced lipophilicity profile to achieve adequate CNS penetration for neurological indications (e.g., depression, Parkinson's disease) while minimizing emetic side effects associated with excessive brain exposure [2]. The target compound's intermediate HBA count and moderate rotatable bond flexibility position it within a favorable property space for CNS drug discovery relative to simpler, more lipophilic analogs.

Drug-likeness Physicochemical properties Hydrogen bond acceptors Rotatable bonds

Verified Application Scenarios for tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate Based on Quantitative Evidence


PDE4 Inhibitor Lead Optimization: SAR Exploration at the Piperidine N-1 Position

The target compound's orthogonal Boc-carbamate protection enables medicinal chemistry teams to perform selective N-1 deprotection (TFA/CH2Cl2) followed by re-functionalization with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides), while the N-methylacetamido pharmacophore remains intact [1]. This capability is explicitly documented in US Patent 7,109,342, where piperidine carbamate derivatives serve as key intermediates for generating PDE4 inhibitor libraries [2]. Programs targeting PDE4 for inflammatory diseases (asthma, COPD) or neurological conditions (depression, Parkinson's) should prioritize this compound over des-carbamate analogs that cannot support equivalent late-stage diversification without additional synthetic steps [1][2].

Fragment-Based Drug Discovery: Moderate-Affinity PDE4A Starting Point

With a Ki of 700 nM against human PDE4A, the target compound fits the affinity range typically sought for fragment hits (100 μM to 1 mM) that are subsequently optimized to nanomolar leads [1]. Fragment-based PDE4 programs can use this compound as a validated starting scaffold; its moderate potency allows detection of meaningful SAR trends during initial optimization rounds, unlike sub-micromolar leads where potency cliffs can obscure structure-activity relationships [2]. The compound's experimentally confirmed PDE4 engagement, combined with its synthetic tractability, makes it a procurement priority for fragment-to-lead campaigns targeting PDE4-driven pathologies [1][3].

Synthetic Methodology Development: Orthogonal Deprotection Strategy Validation

The compound's dual protection architecture (acid-labile Boc-carbamate plus stable N-methylacetamide) provides an ideal substrate for developing and validating novel chemoselective deprotection methodologies [1]. Organic chemistry groups focused on protecting group chemistry can use this compound to benchmark selectivity parameters (e.g., Boc removal yields under various acidic conditions while preserving the acetamide) against the simpler comparator CAS 182621-52-9, which offers only a single labile protecting group [2]. Methodological advances enabled by this scaffold have downstream applicability in multi-step pharmaceutical syntheses requiring precise functional group interconversion [1].

PDE4 Selectivity Profiling Across Isoforms (PDE4A/B/C/D)

The patent literature describes piperidine carbamate derivatives as PDE4 inhibitors with potential isoform selectivity [1]. The target compound, with its documented PDE4A binding (Ki = 700 nM), serves as a reference compound for profiling selectivity across PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) [2]. PDE4B-selective inhibitors are particularly sought after for anti-inflammatory applications, as PDE4B is the predominant isoform in immune cells, while PDE4D inhibition is associated with emetic side effects [3]. Procurement of this compound enables head-to-head selectivity screening against the comparator rolipram (pan-PDE4 inhibitor) to establish isoform selectivity fingerprints essential for lead differentiation [2][3].

Quote Request

Request a Quote for tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.